Benzyl ((3-aminocyclopentyl)methyl)carbamate
CAS No.:
Cat. No.: VC17880569
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | benzyl N-[(3-aminocyclopentyl)methyl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) |
| Standard InChI Key | AJRYNKKTFXWAET-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N |
Introduction
Benzyl ((3-aminocyclopentyl)methyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development. This compound features a benzyl group, a 3-aminocyclopentyl moiety, and a carbamate functional group, which are crucial for its interactions with biological targets.
Synthesis
The synthesis of Benzyl ((3-aminocyclopentyl)methyl)carbamate can be achieved through a reaction similar to that of Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate, which involves the reaction of benzyl chloroformate with (3-aminocyclopentyl)methanol. The detailed reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the chloroformate, followed by elimination of chloride ions and formation of the carbamate bond.
Biological Applications
Benzyl ((3-aminocyclopentyl)methyl)carbamate serves as a building block for synthesizing more complex molecules and is used in studies related to enzyme inhibition and protein interactions. Its structural characteristics allow for specific interactions with biological targets, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume